

# Avrainvillamide: A Technical Guide to its Discovery, Isolation, and Characterization from *Aspergillus* sp.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Avrainvillamide

Cat. No.: B2978725

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Avrainvillamide** is a potent antiproliferative and antibiotic natural product first discovered in the early 2000s. It was independently isolated from two different species of the fungal genus *Aspergillus*. A team led by William Fenical at the Scripps Institution of Oceanography isolated the compound from a marine-derived *Aspergillus* sp. CNC358<sup>[1]</sup>. Concurrently, a group at Pfizer in Japan discovered the same molecule, which they named CJ-17,665, from the fermentation broth of *Aspergillus ochraceus* CL41582<sup>[2]</sup>. **Avrainvillamide** is a structurally complex alkaloid featuring a unique bicyclo[2.2.2]diazaoctane ring system and an indole N-oxide moiety<sup>[1][2]</sup>. Its significant biological activities, including effects against multi-drug resistant bacteria and various cancer cell lines, have made it a subject of interest in drug discovery and development<sup>[2][3]</sup>. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **Avrainvillamide**, including detailed experimental protocols and a summary of its biological activities.

## Data Presentation

### Table 1: Producing Organisms and Fermentation Yields

| Producing Organism    | Strain ID | Fermentation Yield        | Reference           |
|-----------------------|-----------|---------------------------|---------------------|
| Aspergillus sp.       | CNC358    | Not explicitly quantified | <a href="#">[1]</a> |
| Aspergillus ochraceus | CL41582   | 150 mg from 30 liters     | <a href="#">[2]</a> |

**Table 2: Antibacterial Activity of Avrainvillamide (CJ-17,665)**

| Bacterial Strain                              | MIC ( $\mu$ g/mL) | Reference                               |
|-----------------------------------------------|-------------------|-----------------------------------------|
| Staphylococcus aureus (multi-drug resistant)  | 12.5              | <a href="#">[2]</a> <a href="#">[3]</a> |
| Streptococcus pyogenes (multi-drug resistant) | 12.5              | <a href="#">[2]</a> <a href="#">[3]</a> |
| Enterococcus faecalis (multi-drug resistant)  | 25                | <a href="#">[2]</a> <a href="#">[3]</a> |

**Table 3: Antiproliferative Activity of Avrainvillamide**

| Cell Line | Cancer Type            | GI50/IC50 ( $\mu$ M)  | Reference           |
|-----------|------------------------|-----------------------|---------------------|
| T-47D     | Breast Cancer          | GI50: 0.33            | <a href="#">[3]</a> |
| LNCaP     | Prostate Cancer        | GI50: 0.42            | <a href="#">[3]</a> |
| OCI-AML2  | Acute Myeloid Leukemia | GI50: 0.35 $\pm$ 0.09 | <a href="#">[3]</a> |
| OCI-AML3  | Acute Myeloid Leukemia | GI50: 0.52 $\pm$ 0.15 | <a href="#">[3]</a> |
| HeLa      | Cervical Cancer        | IC90: 1.1 $\mu$ g/mL  | <a href="#">[4]</a> |

**Table 4:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for Avrainvillamide**

| Position | <sup>13</sup> C (ppm) | <sup>1</sup> H (ppm, J in Hz) |
|----------|-----------------------|-------------------------------|
| 2        | 165.9                 | -                             |
| 3        | 59.8                  | 4.25 (dd, 10.0, 2.5)          |
| 4        | 33.1                  | 2.05 (m), 2.20 (m)            |
| 5        | 25.4                  | 1.85 (m), 2.00 (m)            |
| 6        | 54.1                  | 4.05 (t, 2.5)                 |
| 8        | 169.2                 | -                             |
| 10       | 124.9                 | 7.30 (d, 8.0)                 |
| 11       | 122.5                 | 7.15 (t, 8.0)                 |
| 12       | 129.8                 | 7.45 (t, 8.0)                 |
| 13       | 110.1                 | 7.60 (d, 8.0)                 |
| 14       | 138.2                 | -                             |
| 15       | 134.1                 | -                             |
| 16       | 74.8                  | 6.00 (s)                      |
| 17       | 138.8                 | -                             |
| 18       | 119.2                 | 6.80 (d, 8.5)                 |
| 19       | 128.4                 | 7.20 (d, 8.5)                 |
| 20       | 118.8                 | -                             |
| 21       | 150.9                 | -                             |
| 22       | 80.1                  | -                             |
| 23       | 25.9                  | 1.50 (s)                      |
| 24       | 28.5                  | 1.55 (s)                      |
| 25       | 69.1                  | 4.40 (d, 10.0)                |
| 26       | 22.1                  | 1.25 (s)                      |

---

27

27.1

1.30 (s)

---

Note: NMR data is based on the total synthesis of **Avrainvillamide** and may have minor variations from the natural product.

## Experimental Protocols

### Fermentation of *Aspergillus* sp. CNC358

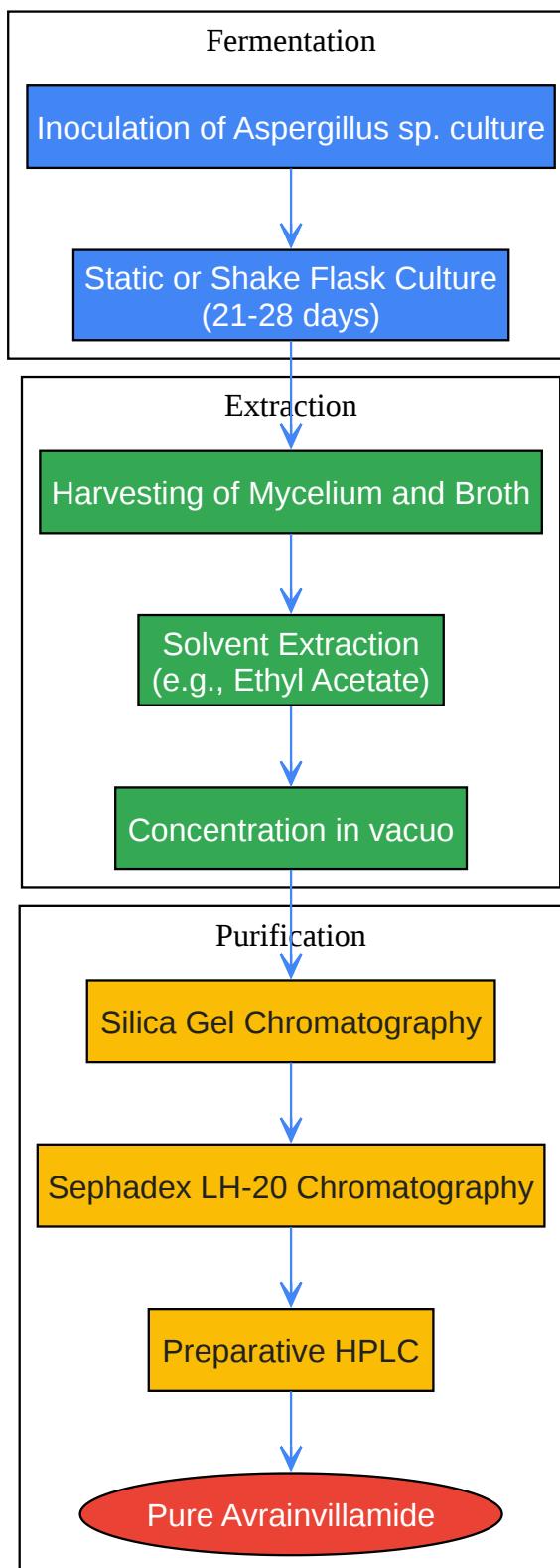
This protocol is adapted from the patent filed by Fenical et al.[\[1\]](#).

- Culture Medium: A marine-based medium (YPG+C) is prepared containing 1% glucose, 0.5% yeast extract, 0.5% peptone, and 0.2% crab meal in 100% seawater.
- Inoculation and Incubation: The sterile medium is inoculated with a culture of *Aspergillus* sp. CNC358.
- Fermentation: The culture is grown under static conditions at room temperature for 21 days.

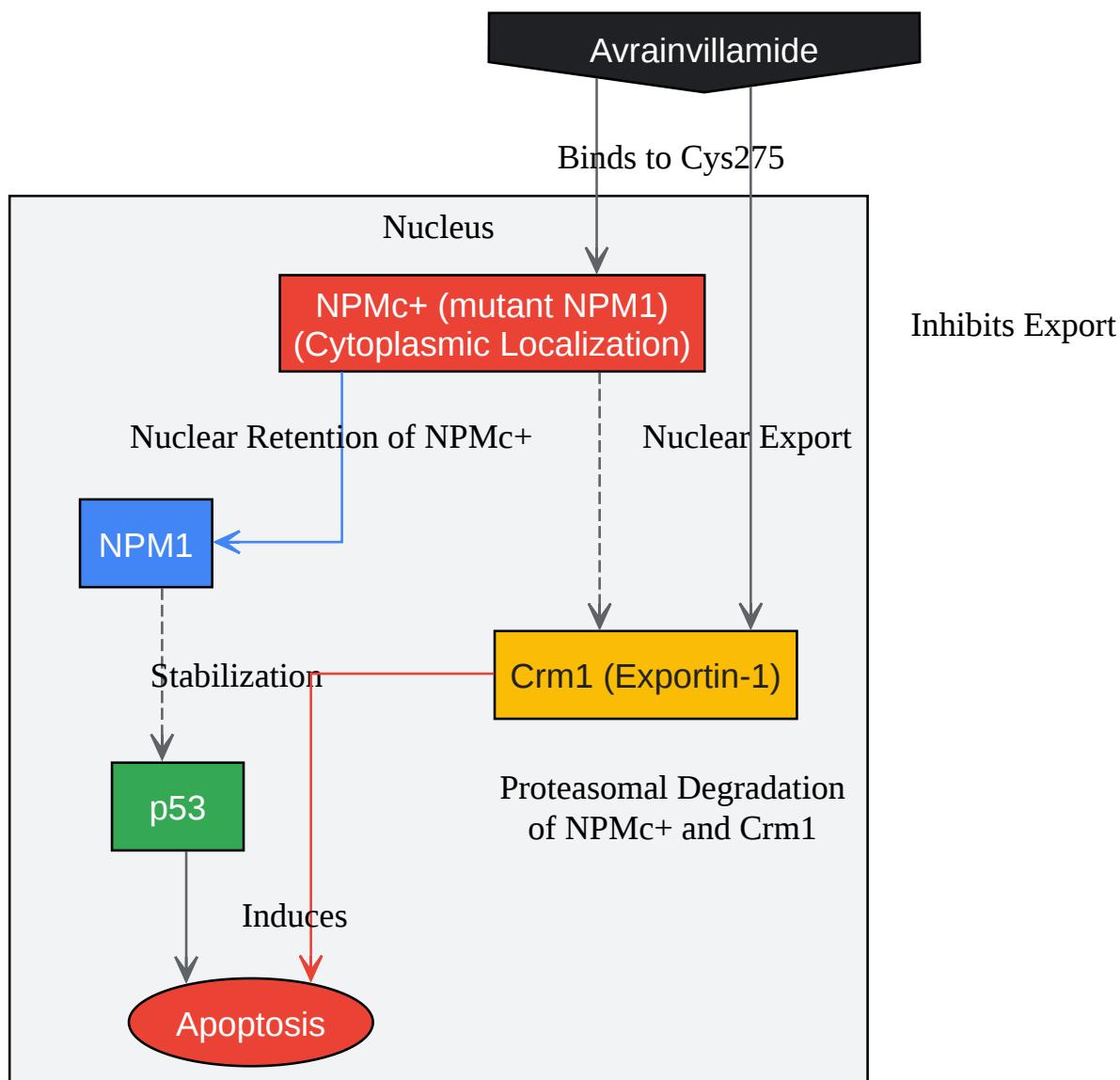
### Fermentation of *Aspergillus ochraceus* CL41582

This protocol is based on the work of Sugie et al. (2001)[\[2\]](#).

- Seed Culture: A seed culture is prepared by inoculating a suitable medium with spores of *Aspergillus ochraceus* CL41582 and incubating for 2-3 days.
- Production Culture: A production medium containing soluble starch, glucose, peptone, and yeast extract is prepared.
- Fermentation: The production medium is inoculated with the seed culture and fermented in a 30-liter jar fermentor for 5-7 days with aeration and agitation.


### Extraction and Isolation of Avrainvillamide

The following is a generalized protocol combining methodologies from both the Fenical patent and the Sugie et al. publication[\[1\]](#)[\[2\]](#).


- Harvesting: After fermentation, the mycelium is separated from the broth by filtration.

- Extraction:
  - The mycelial cake is extracted with an organic solvent such as acetone or ethyl acetate.
  - The culture filtrate is extracted with ethyl acetate.
- Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
- Chromatographic Purification:
  - Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of a non-polar solvent (e.g., isooctane or hexane) and a polar solvent (e.g., ethyl acetate).
  - Sephadex LH-20 Chromatography: Fractions containing **Avrainvillamide** are further purified by size-exclusion chromatography on a Sephadex LH-20 column using a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
  - High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a reversed-phase (e.g., C18) or normal-phase column with an appropriate solvent system.

## Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation of **Avrainvillamide**.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Avrainvillamide**'s interaction with NPM1 and Crm1.

## Mechanism of Action and Biological Significance

**Avrainvillamide** exerts its biological effects primarily through its interaction with two key cellular proteins: nucleophosmin (NPM1) and chromosome region maintenance 1 (Crm1), also known as exportin-1[3]. In many cancers, particularly acute myeloid leukemia (AML), NPM1 is mutated (NPMc+), leading to its aberrant localization in the cytoplasm instead of the nucleolus[3].

**Avrainvillamide** has been shown to covalently bind to a specific cysteine residue (Cys275) on NPM1[3]. This interaction is crucial for its ability to induce the nuclear retention of the oncogenic NPMc+[3]. By preventing the export of NPMc+ from the nucleus, **Avrainvillamide** effectively restores its localization to a state resembling the wild-type protein[3].

Furthermore, **Avrainvillamide** inhibits the function of Crm1, a nuclear export protein responsible for transporting various proteins, including NPMc+, out of the nucleus[3]. This dual action of binding to NPMc+ and inhibiting its export machinery leads to the proteasomal degradation of both NPMc+ and Crm1[5]. The downstream consequences of these events include the stabilization of the tumor suppressor protein p53 and the induction of apoptosis in cancer cells[2]. The disruption of NPM1 function also leads to the deregulation of centrosome duplication, contributing to the antiproliferative effects of **Avrainvillamide**[3].

## Conclusion

**Avrainvillamide** stands out as a promising natural product with significant potential for the development of novel anticancer and antibiotic therapies. Its unique chemical structure and well-defined mechanism of action, centered on the modulation of NPM1 and Crm1 function, provide a solid foundation for further preclinical and clinical investigations. The detailed protocols for its isolation from *Aspergillus* species, along with the comprehensive biological and spectroscopic data presented in this guide, offer a valuable resource for researchers dedicated to exploring the therapeutic applications of this remarkable fungal metabolite.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. A new antibiotic CJ-17,665 from *Aspergillus ochraceus* - PubMed  
[\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 3. [medchemexpress.com](https://medchemexpress.com) [medchemexpress.com]
- 4. [researchgate.net](https://researchgate.net) [researchgate.net]

- 5. scispace.com [scispace.com]
- To cite this document: BenchChem. [Avrainvillamide: A Technical Guide to its Discovery, Isolation, and Characterization from *Aspergillus* sp.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2978725#avrainvillamide-discovery-and-isolation-from-aspergillus-sp>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)